

Structural & Functional Characterization: DDR-TRK-1 vs. DDR-TRK-1N

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Compound of Interest

Compound Name: *DDR-TRK-1N*

Cat. No.: *B1192645*

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Executive Summary

In the study of receptor tyrosine kinases (RTKs), specifically the Discoidin Domain Receptors (DDR1/DDR2) and Tropomyosin Receptor Kinases (TRKA/B/C), the use of high-quality chemical probes is paramount to avoid attributing phenotypic effects to off-target inhibition.

DDR-TRK-1 is a potent, Type II kinase inhibitor designed to stabilize the "DFG-out" inactive conformation of DDR and TRK kinases. To validate biological findings, it must be used alongside **DDR-TRK-1N**, a structurally matched negative control.^[1] **DDR-TRK-1N** retains the physicochemical core of the probe but lacks the specific atomic features required for ATP-pocket binding, serving as a silent witness to filter out toxicity and off-target noise.

Structural Deconstruction: The "Molecular Switch"

The design logic of this probe pair relies on preserving the scaffold while surgically excising the hydrogen-bond acceptors critical for kinase engagement.

The Conserved Core (The Scaffold)

Both compounds utilize a tetrahydroisoquinoline-7-carboxamide backbone. This lipophilic core ensures that both molecules share similar membrane permeability, metabolic stability, and solubility profiles. This similarity is crucial; it ensures that any non-specific effects (e.g., membrane disruption, efflux pump interaction) observed with the probe are also present in the control.

The Divergent Domains (The Switch)

The functional difference lies in two specific regions: the Hinge Binder (Head) and the Allosteric Tail.



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Physicochemical Comparison

- DDR-TRK-1: MW ~492.5 Da | CLogP ~4.6
- **DDR-TRK-1N**: MW ~508.2 Da | CLogP ~5.6^[1]
- Note: The slight increase in lipophilicity in the negative control is a common trade-off when removing polar heteroatoms (Nitrogen) from the hinge binder.

Mechanism of Action & Signaling Pathways

DDR1 is unique among RTKs as it is activated by collagen (not soluble growth factors) and creates a slow, sustained phosphorylation signal. DDR-TRK-1 inhibits this autophosphorylation.

Pathway Visualization

The following diagram illustrates the collagen-induced signaling cascade and the specific intervention point of DDR-TRK-1.



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Caption: DDR-TRK-1 intercepts the signaling cascade by stabilizing the inactive dimer, preventing autophosphorylation. The negative control (1N) fails to engage.

Experimental Protocols for Validation

To ensure scientific integrity, every experiment using DDR-TRK-1 must include a parallel arm with **DDR-TRK-1N**.

Protocol: Cellular Target Engagement (Western Blot)

Objective: Confirm that phenotypic effects are due to DDR1 kinase inhibition.

- Cell Line: Use cells with high endogenous DDR1 expression (e.g., HCT116, NCI-H23) or collagen-stimulated epithelial cells.
- Seeding: Plate cells at 70% confluence in 6-well plates.
- Starvation: Serum-starve cells for 16 hours to reduce basal phosphorylation.
- Treatment:

- Arm A (Vehicle): DMSO (0.1%).
- Arm B (Probe): DDR-TRK-1 at 1 μ M.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Arm C (Neg Control): **DDR-TRK-1N** at 1 μ M.[\[2\]](#)[\[4\]](#)
- Note: Pre-incubate compounds for 1 hour.
- Stimulation: Add Collagen I (10 μ g/mL) for 2–4 hours (DDR1 activation is slow).
- Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors. Blot for p-DDR1 (Tyr792) and Total DDR1.
- Interpretation:
 - Valid Result: Signal disappears in Arm B but remains strong in Arm A and Arm C.
 - Off-Target Toxicity: If Arm C (Neg Control) shows reduced cell viability or pathway inhibition, the effect is likely not driven by DDR1 kinase activity.

Recommended Concentration

- Cellular Assays: 1 μ M is the recommended standard.[\[5\]](#) This concentration is sufficient to fully inhibit DDR1 (IC₅₀ ~10 nM) and TRK (IC₅₀ ~10-50 nM) without engaging lower-affinity off-targets like CDK11 (IC₅₀ ~370 nM).

References & Data Sources

- Wang, Z. et al. (2016). "Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors." *Journal of Medicinal Chemistry*, 59(12), 5911–5916.[\[1\]](#)
- Structural Genomics Consortium (SGC). "DDR-TRK-1 Chemical Probe."[\[6\]](#) The SGC Probes Portfolio. [\[4\]](#)[\[7\]](#)
- Chemical Probes Portal. "DDR-TRK-1 Probe Characterization."
- EUBOPEN. "**DDR-TRK-1N** Negative Control Data." EUBOPEN Chemogenomic Library.

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Sources

- [1. DDR-TRK-1 | Structural Genomics Consortium \[thesgc.org\]](#)
- [2. Chemogenomic set | EUbOPEN \[eubopen.org\]](#)
- [3. Probe DDR-TRK-1 | Chemical Probes Portal \[chemicalprobes.org\]](#)
- [4. Chemogenomic set | EUbOPEN \[eubopen.org\]](#)
- [5. Chemical Probes — SGC-UNC \[sgc-unc.org\]](#)
- [6. SGC Probe Request | Structural Genomics Consortium \[thesgc.org\]](#)
- [7. eubopen.org \[eubopen.org\]](#)
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